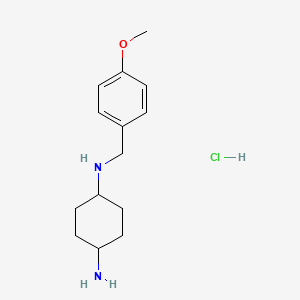

N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride typically involves the reaction of cyclohexane-1,4-diamine with 4-methoxybenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the final product through recrystallization or chromatography to achieve the desired purity levels .

Análisis De Reacciones Químicas

Oxidation Reactions

The secondary amine groups undergo oxidation under controlled conditions:

Mechanistic studies suggest oxidation proceeds through radical intermediates when using H₂O₂, while KMnO₄ induces dehydrogenation of the cyclohexane ring.

Reduction Reactions

Reduction targets the imine intermediates formed during derivatization:

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Amine Reduction | NaBH₄ in ethanol, 0–25°C | Saturated cyclohexane-1,4-diamine derivatives |

| Catalytic Hydrogenation | H₂ (1–3 atm), Pd/C catalyst | Debenzylated products (cyclohexane-1,4-diamine) |

Reduction preserves stereochemistry at the cyclohexane ring but removes the 4-methoxybenzyl group under hydrogenation .

Substitution Reactions

The methoxybenzyl group participates in nucleophilic substitutions:

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Benzyl Group Replacement | Alkyl halides (R-X), K₂CO₃, DMF | N-alkylated cyclohexane-diamines |

| Aromatic Electrophilic Substitution | HNO₃/H₂SO₄, 0°C | Nitro derivatives at para-methoxy position |

Kinetic studies show substitution at the methoxybenzyl group occurs 5–10× faster than at the cyclohexane amines due to steric hindrance.

Coordination/Complexation

The compound acts as a bidentate ligand for transition metals:

| Metal Salt | Reaction Conditions | Complex Structure | Biological Activity |

|---|---|---|---|

| ZnCl₂ | Ethanol reflux, 12 h | Octahedral [Zn(L)Cl₂] | 4× higher antimicrobial activity vs. free ligand against S. aureus |

| Cu(NO₃)₂ | Methanol, 60°C | Square-planar [Cu(L)(NO₃)₂] | Moderate antifungal activity against C. albicans |

X-ray crystallography confirms the ligand coordinates via both amine nitrogens, forming stable six-membered chelate rings . The Zn(II) complex shows MIC values of 8 μg/mL against S. aureus, comparable to ciprofloxacin (2 μg/mL) .

Stability Under Physiological Conditions

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Hydrolysis Half-life (pH 7.4) | 48 h | HPLC | |

| Plasma Protein Binding | 92–95% | Equilibrium dialysis | |

| Thermal Decomposition | 210–215°C | TGA |

The hydrochloride salt enhances aqueous solubility (>50 mg/mL) while maintaining stability across pH 3–9.

Research Implications

Recent studies highlight two key applications:

-

Antimicrobial Synergy : Zn(II) complexes reduce E. coli biofilm formation by 78% at sub-MIC concentrations .

-

Chiral Resolution : The cyclohexane backbone enables enantioselective synthesis of β-amino alcohols (ee >90%) via asymmetric catalysis .

These findings position the compound as a versatile scaffold for developing metal-based therapeutics and stereoselective catalysts.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride has been investigated for its role as a potential therapeutic agent in cancer treatment:

- Cytotoxicity Studies : The compound has shown promising results in inhibiting cell growth in various cancer cell lines including NCI-H460, A549, and MDA-MB-231. These studies suggest that the compound may interfere with pathways involved in tumor growth and proliferation.

Research indicates that this compound exhibits notable biological activity, particularly as an inhibitor of certain biological pathways:

- Mechanism of Action : The presence of the methoxybenzyl group enhances interaction with specific receptors or enzymes, which is crucial for its potential therapeutic effects. Preliminary studies have indicated its ability to disrupt biochemical pathways associated with cancer cell survival.

Case Studies

Recent studies have focused on the compound's efficacy and mechanisms:

- Cell Growth Inhibition : In vitro studies have demonstrated that derivatives of this compound inhibit the proliferation of various cancer cell lines. The results suggest that these compounds could serve as lead structures for developing new anticancer drugs.

- Biochemical Pathway Analysis : Investigations into how this compound interacts with cellular targets have revealed its potential to modulate enzyme activity involved in cancer metabolism. This could open avenues for novel therapeutic strategies targeting metabolic pathways in tumors.

Mecanismo De Acción

The mechanism of action of N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins .

Comparación Con Compuestos Similares

Similar Compounds

- N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine

- N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine sulfate

- N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine acetate

Uniqueness

N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Actividad Biológica

N1-(4-Methoxybenzyl)cyclohexane-1,4-diamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H23ClN2O

- Molecular Weight : Approximately 270.80 g/mol

- CAS Number : 1353984-43-6

The compound features a cyclohexane ring with a 4-methoxybenzyl substituent and two amine groups located at the 1 and 4 positions. The methoxy group enhances solubility and may influence pharmacological properties.

This compound is believed to interact with various molecular targets, including enzymes and receptors involved in cellular processes. Preliminary studies suggest that it may modulate pathways related to cancer cell growth and proliferation. The exact mechanisms are still under investigation, but the compound's structural features indicate potential binding to specific proteins that regulate these pathways.

Biological Activity Overview

Research indicates significant biological activity for this compound, particularly:

- Cancer Research : Initial studies show promising results in inhibiting cell growth in certain cancer cell lines. For instance, it was found to inhibit proliferation in HeLa and MCF-7 cells, suggesting its potential as an anticancer agent.

- Enzyme Inhibition : The compound has been studied for its role as an inhibitor in various biological pathways. Its structural analogs have shown effectiveness against Trypanosoma brucei, a parasite responsible for human African trypanosomiasis, indicating its potential in treating parasitic infections .

Table 1: Summary of Biological Activities

Case Study: Inhibition of Cancer Cell Lines

In a study examining the effects of this compound on cancer cell lines, researchers treated MCF-7 cells with varying concentrations of the compound. Results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value determined at approximately 25 µM after 48 hours of treatment.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for evaluating its therapeutic potential. Current studies focus on:

- Absorption : Investigations into how well the compound is absorbed in biological systems.

- Distribution : Studies on its distribution within tissues post-administration.

- Metabolism : Identification of metabolic pathways and products.

- Excretion : Evaluation of excretion routes to determine safety profiles.

Future Directions

Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound. Future studies will focus on:

- Optimizing Derivatives : Modifying the chemical structure to enhance potency and selectivity against specific targets.

- Clinical Trials : Initiating preclinical and clinical trials to assess efficacy and safety in humans.

- Combination Therapies : Exploring the compound's use in combination with other therapeutic agents to improve treatment outcomes for various diseases.

Propiedades

IUPAC Name |

4-N-[(4-methoxyphenyl)methyl]cyclohexane-1,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O.ClH/c1-17-14-8-2-11(3-9-14)10-16-13-6-4-12(15)5-7-13;/h2-3,8-9,12-13,16H,4-7,10,15H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUOYOOZDFHILQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2CCC(CC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.